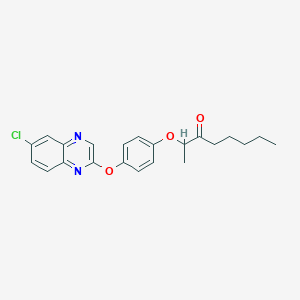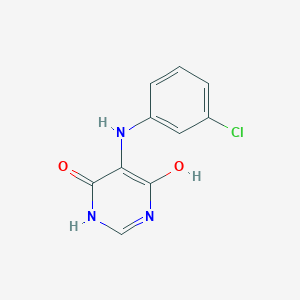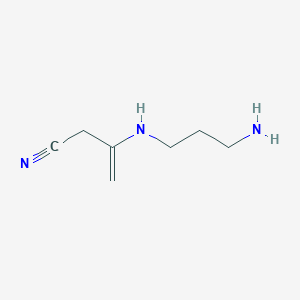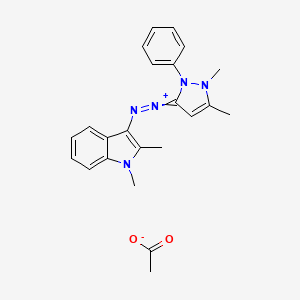
5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate is a complex organic compound characterized by its unique structure, which includes an indole and pyrazolium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate typically involves the reaction of 1,2-dimethyl-1H-indole with diazonium salts, followed by coupling with 2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the diazenyl linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2-Dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diaza-adamantan-6-one
- (1,2-Dimethyl-1H-indol-3-yl)(phenyl)methanone
- N-(5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
Uniqueness
5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate stands out due to its unique diazenyl linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
94135-77-0 |
|---|---|
Molecular Formula |
C21H22N5.C2H3O2 C23H25N5O2 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(1,2-dimethylindol-3-yl)imino-(1,5-dimethyl-2-phenylpyrazol-3-ylidene)azanium;acetate |
InChI |
InChI=1S/C21H22N5.C2H4O2/c1-15-14-20(26(25(15)4)17-10-6-5-7-11-17)22-23-21-16(2)24(3)19-13-9-8-12-18(19)21;1-2(3)4/h5-14H,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
RMIOSBVPMTZFAP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+]=NC2=C(N(C3=CC=CC=C32)C)C)N(N1C)C4=CC=CC=C4.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


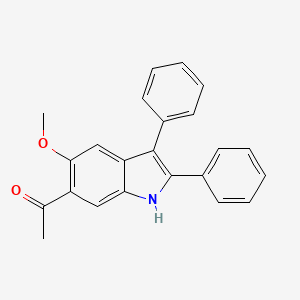

![N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine](/img/structure/B12906910.png)

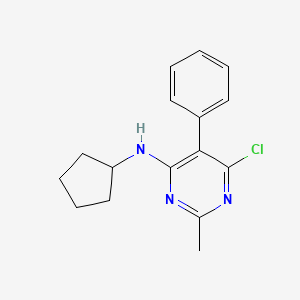


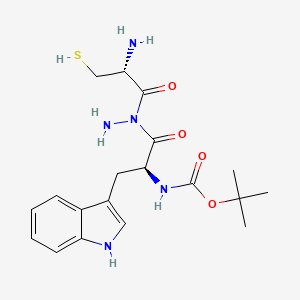
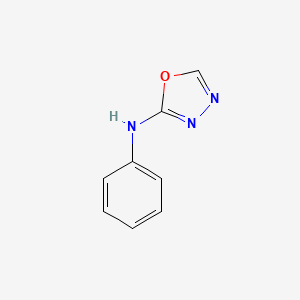
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one](/img/structure/B12906954.png)
